molecular formula C9H6BrNOS B1440187 6-Bromo-1-benzothiophene-2-carboxamide CAS No. 1190198-27-6

6-Bromo-1-benzothiophene-2-carboxamide

Cat. No.: B1440187
CAS No.: 1190198-27-6
M. Wt: 256.12 g/mol
InChI Key: GZBHJNHSMWCHEC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1-benzothiophene-2-carboxamide typically involves the bromination of 1-benzothiophene-2-carboxamide. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for further applications .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted benzothiophene derivatives.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiols and thioethers.

Scientific Research Applications

6-Bromo-1-benzothiophene-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-1-benzothiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways and targets can vary based on the specific biological activity being investigated .

Comparison with Similar Compounds

Uniqueness: 6-Bromo-1-benzothiophene-2-carboxamide is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its potential biological activities. This makes it a valuable compound for various research and industrial applications .

Biological Activity

6-Bromo-1-benzothiophene-2-carboxamide is a synthetic compound characterized by its unique molecular structure, which includes a bromine atom and a carboxamide functional group attached to a benzothiophene ring system. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. The molecular formula of this compound is C9H6BrNOSC_9H_6BrNOS, with a molecular weight of 256.12 g/mol .

Chemical Structure and Properties

The structure of this compound contributes significantly to its biological activity. The presence of the bromine atom increases reactivity, while the carboxamide group enhances solubility and interaction with biological targets.

Property Value
Molecular FormulaC9H6BrNOS
Molecular Weight256.12 g/mol
Functional GroupsBromine, Carboxamide

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. These interactions can include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression and inflammation.
  • Receptor Binding : It could bind to specific receptors, modulating cellular signaling pathways.
  • Aggregation Modulation : Research indicates that derivatives of benzothiophene can influence protein aggregation, such as amyloid beta (Aβ42), which is relevant in neurodegenerative diseases .

Anticancer Properties

Studies have shown that compounds similar to this compound exhibit promising anticancer activities. For instance, benzothiophene derivatives have been reported to inhibit specific protein targets involved in cancer cell proliferation .

In vitro studies demonstrated that this compound could promote apoptosis in cancer cell lines, potentially through the modulation of signaling pathways associated with cell survival and death.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates that benzothiophene derivatives can exhibit significant antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .

Case Studies

Several studies have explored the biological effects of benzothiophene derivatives, including this compound:

  • Neuroprotection Against Aβ42 Toxicity :
    • A study evaluated the neuroprotective effects of related compounds on mouse hippocampal neuronal HT22 cells against Aβ42-induced cytotoxicity. The results indicated significant protection offered by these compounds, suggesting their potential as therapeutic agents for Alzheimer's disease .
  • Inhibition of Fibrillogenesis :
    • Compounds similar to this compound were shown to modulate Aβ42 fibrillogenesis. These findings highlight the potential of such derivatives in treating neurodegenerative disorders by preventing toxic aggregate formation .

Comparative Analysis with Similar Compounds

Compound Name Molecular Formula Unique Features
5-Bromo-1-benzothiophene-2-carboxylic acidC9H5BrO2SContains a carboxylic acid instead of a carboxamide
6-Fluoro-1-benzothiophene-2-carboxamideC9H6FNOSSubstituted with fluorine, potentially altering activity
7-Bromo-2-thienylcarboxamideC8H6BrNDifferent thiophene position affecting reactivity

The unique combination of the bromine substituent and the carboxamide functional group attached to the benzothiophene core distinguishes this compound from related compounds. This specific arrangement may enhance its biological activity and selectivity toward certain molecular targets compared to other derivatives .

Properties

IUPAC Name

6-bromo-1-benzothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNOS/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-4H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZBHJNHSMWCHEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)SC(=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201296527
Record name 6-Bromobenzo[b]thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201296527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190198-27-6
Record name 6-Bromobenzo[b]thiophene-2-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190198-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromobenzo[b]thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201296527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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